TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]-
Overview
Description
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- is a complex organic compound with the molecular formula C21H28N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts These steps require precise control of reaction conditions, including temperature, pH, and the use of specific solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and to minimize human error .
Chemical Reactions Analysis
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-[(2-METHYLPHENYL)AMINO]-2-OXOETHYL]-
- TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[2-[(4-METHOXYPHENYL)AMINO]-1-METHYL-2-OXOETHYL]-
Uniqueness
The uniqueness of TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]- lies in its specific structural features, which confer distinct chemical and biological properties. These features make it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[1-oxo-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propan-2-yl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2/c1-14(25-21(29)23-11-15-8-16(12-23)10-17(9-15)13-23)20(28)26-18-2-4-19(5-3-18)33(30,31)27-22-24-6-7-32-22/h2-7,14-17H,8-13H2,1H3,(H,24,27)(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVMXRPOCQYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399946 | |
Record name | F0339-0024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355115-00-3 | |
Record name | F0339-0024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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